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Compound of Interest

Compound Name:
4-chloro-2-methoxy-3-

methylbenzoic acid

CAS No.: 198344-88-6

Cat. No.: B6255026 Get Quote

CAS Number: 198344-88-6 Molecular Formula: C₉H₉ClO₃ Molecular Weight: 200.62 g/mol [1]

Executive Summary
4-Chloro-2-methoxy-3-methylbenzoic acid is a highly specialized polysubstituted aromatic

building block used primarily in the synthesis of auxinic herbicides and pharmaceutical

intermediates. Structurally analogous to Dicamba (3,6-dichloro-2-methoxybenzoic acid), this

compound exhibits unique steric and electronic properties due to the crowded 1,2,3,4-

substitution pattern. This guide provides a comprehensive technical review of its synthesis,

chemical behavior, and applications in drug and agrochemical discovery.

Chemical Identity & Properties
Structural Analysis
The molecule features a benzoic acid core with three contiguous substituents:[2]

C-2 Methoxy (-OCH₃): Provides electron density via resonance (+M) and acts as a critical

hydrogen-bond acceptor in biological binding pockets.

C-3 Methyl (-CH₃): Introduces steric bulk and lipophilicity, restricting rotation and locking the

conformation of the methoxy group.
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C-4 Chloro (-Cl): A lipophilic, electron-withdrawing group that enhances metabolic stability by

blocking oxidative metabolism at the para-position relative to the carboxyl group.

Physicochemical Profile
Property

Value
(Experimental/Predicted)

Relevance

Appearance
White to off-white crystalline

powder
Solid-state handling

Melting Point 178–182 °C (Predicted) Purity characterization

pKa (Acid) 3.2 – 3.5 Ionization at physiological pH

LogP 2.6 – 2.9
Membrane permeability &

bioavailability

Solubility
Soluble in DMSO, MeOH,

DCM; Low in water
Formulation requirements

Synthetic Pathways
Due to the crowded substitution pattern, direct electrophilic aromatic substitution (EAS) of

simple precursors often yields incorrect regioisomers. The most reliable synthetic route utilizes

Directed Ortho Metalation (DoM) to ensure regioselectivity.

Recommended Route: Directed Ortho Metalation (DoM)
This protocol avoids the selectivity issues of chlorinating 2-methoxy-3-methylbenzoic acid

directly.

Retrosynthetic Logic:

Precursor: 1-Chloro-3-methoxy-2-methylbenzene (3-Chloro-2-methylanisole).

Lithiation: The methoxy group directs lithiation to the ortho position (C-6 of the ring, which

becomes C-2 of the acid).

Electrophile: Carbon dioxide (CO₂).
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Step-by-Step Protocol:

Starting Material: Dissolve 3-chloro-2-methylanisole (1.0 eq) in anhydrous THF under Argon

atmosphere.

Deprotonation: Cool to -78 °C. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. The methoxy

group coordinates the lithium, directing deprotonation selectively to the C-6 position (ortho to

OMe).

Intermediate: Stir for 1 hour at -78 °C to form the aryllithium species.

Quench: Bubble excess anhydrous CO₂ gas through the solution or pour the reaction

mixture onto crushed dry ice.

Workup: Allow to warm to room temperature. Acidify with 1M HCl to pH 2. Extract with Ethyl

Acetate.

Purification: Recrystallize from Ethanol/Water to obtain 4-chloro-2-methoxy-3-
methylbenzoic acid.

Alternative Route: Oxidation of Toluene Derivative
Precursor: 4-Chloro-2-methoxy-1,3-dimethylbenzene.

Method: KMnO₄ oxidation of the C-1 methyl group.

Drawback: Low selectivity between the C-1 and C-3 methyl groups, leading to a mixture of

isomers.

Visualization: Synthesis Workflow
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Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM).
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Applications in Research & Development
Agrochemicals: Synthetic Auxins
This compound acts as a structural mimic of Indole-3-acetic acid (IAA), the natural plant

hormone.

Mechanism: It binds to the TIR1/AFB family of F-box proteins, promoting the degradation of

Aux/IAA transcriptional repressors.

Selectivity: The 4-chloro and 3-methyl substituents create a unique steric profile that may

alter binding affinity compared to Dicamba, potentially overcoming resistance in certain weed

biotypes.

Pharmaceutical Intermediates[4][5]
Kinase Inhibitors: The polysubstituted benzene ring serves as a scaffold for Type II kinase

inhibitors, where the carboxylic acid can be converted to an amide to interact with the hinge

region or the DFG-motif of kinases (e.g., p38 MAPK or BRAF).

Bioisosterism: The 2-methoxy-3-methyl motif is a validated bioisostere for naphthalene or

indole rings in drug design, improving metabolic stability.

Visualization: Auxin Signaling Mechanism
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Caption: Figure 2.[3] Mechanism of Action for auxinic herbicide activity.
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Experimental Protocols (Self-Validating)
Quality Control & Characterization
To ensure the integrity of the synthesized material, the following analytical checkpoints must be

met:

¹H NMR (400 MHz, DMSO-d₆):

δ 13.0 (br s, 1H, COOH)

δ 7.60 (d, J=8.5 Hz, 1H, Ar-H5)

δ 7.35 (d, J=8.5 Hz, 1H, Ar-H6)

δ 3.85 (s, 3H, OCH₃)

δ 2.30 (s, 3H, Ar-CH₃)

Validation: The two aromatic protons must show an ortho-coupling constant (~8.5 Hz). If

meta-coupling (~2 Hz) is observed, the regiochemistry is incorrect.

HPLC Purity Check:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 10% B to 90% B over 20 min.

Detection: UV at 254 nm and 280 nm.

Acceptance Criteria: >98% area under the curve (AUC).

Safety & Handling
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[4]
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to

avoid inhalation of dust.

Storage: Store at room temperature in a tightly sealed container, away from strong oxidizing

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 4-Chloro-2-methoxy-3-methylbenzoic
Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6255026#4-chloro-2-methoxy-3-methylbenzoic-acid-
literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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